molecular formula C9H10F3NO2 B13414373 2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone

2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone

Cat. No.: B13414373
M. Wt: 221.18 g/mol
InChI Key: HYCKVLSIDCSTNL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[421]non-7-en-3-yl)ethanone is a fluorinated organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone typically involves the reaction of a suitable bicyclic precursor with trifluoroacetyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The bicyclic structure may also play a role in its binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)8(14)13-4-3-6-1-2-7(5-13)15-6/h1-2,6-7H,3-5H2

InChI Key

HYCKVLSIDCSTNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C=CC1O2)C(=O)C(F)(F)F

Origin of Product

United States

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